molecular formula C6H16ClNO B1382450 2-Amino-2,3-dimethylbutan-1-ol hydrochloride CAS No. 149861-16-5

2-Amino-2,3-dimethylbutan-1-ol hydrochloride

Cat. No.: B1382450
CAS No.: 149861-16-5
M. Wt: 153.65 g/mol
InChI Key: OZQUCIASNVBLIO-UHFFFAOYSA-N
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Description

2-Amino-2,3-dimethylbutan-1-ol hydrochloride is an organic compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol . Its CAS number is 149861-16-5 . As an amino alcohol hydrochloride salt, this compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile building block in organic synthesis . The structural features of this compound, including a primary alcohol and a primary amine on adjacent carbon atoms, allow it to act as a chiral ligand or an intermediate in the preparation of more complex molecules . While specific mechanistic studies on this exact compound are limited, amino alcohols of this class are known to participate in key reactions such as oxidation, reduction, and nucleophilic substitution . In scientific research, it finds potential applications across chemistry and biology, serving as a precursor in the synthesis of specialized chemicals and biologically active molecules . Researchers are advised to confirm the structure and purity of the compound using standard analytical techniques such as NMR spectroscopy and HPLC . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-2,3-dimethylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(3,7)4-8;/h5,8H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQUCIASNVBLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149861-16-5
Record name 2-amino-2,3-dimethylbutan-1-ol hydrochloride
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Preparation Methods

Conventional Chemical Routes

Chemical synthesis of 2-Amino-2,3-dimethylbutan-1-ol hydrochloride generally involves multi-step processes starting from readily available precursors like ketones and nitriles. The key steps include nitrile hydrolysis, reduction, and subsequent amination.

Step Description Reagents & Conditions Yield & Notes
1. Nitrile Formation Synthesis of 2,3-dimethylbutanenitrile Methylation of isobutyraldehyde or via Strecker synthesis High efficiency, but environmental concerns due to nitrile waste
2. Nitrile Hydrolysis Conversion of nitrile to amide Acidic or basic hydrolysis at elevated temperature Produces amino amide intermediates; generates waste
3. Reduction & Amination Conversion to amino alcohol Hydrogenation with catalysts (Pd/C, Pt) Mild conditions, high selectivity

Research Findings :

  • Sun Xiaohong et al. reported a process where amino nitriles are hydrolyzed under acidic conditions, yielding amino alcohols with yields around 90%, but with significant waste and energy consumption.
  • The process often involves harsh reaction conditions (high temperature, strong acids), leading to environmental concerns and complex purification steps.

Challenges in Chemical Synthesis

  • High energy consumption due to elevated temperatures.
  • Large volumes of nitrile sewage containing toxic compounds like HCN.
  • lengthy purification steps to remove by-products.
  • Environmental pollution and low atom economy.

Microbial Catalysis Methods

Enzymatic Hydrolysis Using Nitrile Hydratase

Recent advances leverage microbial enzymes, particularly nitrile hydratase, to catalyze the hydration of nitriles to amides under mild conditions, offering an environmentally friendly alternative.

Microbial Strain Source Catalyzed Reaction Conditions Advantages
Rhodococcus qingshengii CCTCC No: M 2010050 Hydration of 2,3-dimethylbutanenitrile to amino amide pH 6.0–10.0, 20–40°C Mild, high selectivity, low waste
Nocardia globerula CCTCC No: M 209214 Similar process Same as above Environmentally benign
Rhodococcus erythropolis CCTCC No: M 209244 Same Same Suitable for industrial scale

Research Findings :

  • The microbial process involves fermenting bacteria that produce nitrile hydratase enzymes capable of converting nitriles directly into amino alcohols.
  • Microbial catalysis operates at near ambient temperatures and neutral pH, significantly reducing energy costs.
  • Enzymes can be immobilized for repeated use, further improving process economics.

Production Process Overview

The microbial process typically involves:

  • Culturing strains such as Rhodococcus qingshengii or Nocardia globerula in nutrient-rich media.
  • Harvesting the enzyme-rich wet cells or purified enzymes.
  • Reacting nitrile substrates in buffered aqueous solutions at controlled pH and temperature.
  • Isolating the amino alcohol hydrochloride via acidification and crystallization.

Advantages Over Chemical Methods

  • Reaction conditions are mild, reducing energy consumption.
  • Waste generation is minimal; no toxic nitrile sewage.
  • High stereo- and regioselectivity, yielding high-purity products.
  • Suitable for large-scale industrial production with environmental compliance.

Research Findings and Data Summary

Preparation Method Reaction Conditions Yield Environmental Impact Cost Efficiency Industrial Feasibility
Chemical Synthesis High temperature, strong acids, organic solvents 81–95% High waste, pollution Moderate to low Challenging due to waste management
Microbial Catalysis pH 6.0–10.0, 20–40°C, aqueous buffer >90% Low waste, eco-friendly High (enzyme reuse, mild conditions) Highly feasible, scalable

Notes and Considerations for Preparation

Summary and Outlook

The preparation of This compound is increasingly shifting from traditional chemical synthesis to microbial enzymatic methods, driven by environmental and economic considerations. Microbial catalysis offers a sustainable, efficient, and scalable approach, with research demonstrating yields exceeding 90% under mild conditions. Future developments are likely to focus on strain engineering, enzyme immobilization, and process integration to further optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

Biochemical Pathways

The compound serves as a crucial precursor in the synthesis of biologically active molecules. Its amino group can participate in various biochemical reactions, making it valuable for studying metabolic pathways and enzyme interactions.

Organic Synthesis

In organic chemistry, 2-Amino-2,3-dimethylbutan-1-ol hydrochloride is utilized as a building block for synthesizing more complex compounds. It participates in multiple types of chemical reactions including:

  • Oxidation: Converts to ketones or aldehydes using agents like potassium permanganate.
  • Reduction: Forms corresponding alcohols or amines via reducing agents such as lithium aluminum hydride.
  • Substitution: Engages in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic uses. It is known to be involved in the synthesis of amino acid derivatives that have pharmaceutical relevance. For instance, modifications of this compound can lead to new drug candidates targeting various diseases .

Specialty Chemicals Production

In industry, this compound is employed in producing specialty chemicals. Its unique structure allows it to act as a reagent in various industrial processes, enhancing chemical yields and product specificity.

Chemical Reagent

It is used as a reagent in laboratory settings for conducting organic reactions and developing new synthetic pathways for chemical compounds .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel amino acid derivatives that exhibited anti-inflammatory properties. The synthesized compounds were tested on cell cultures, showing significant biological activity compared to existing drugs .

Case Study 2: Industrial Application in Specialty Chemicals

In an industrial setting, the compound was utilized to produce a series of specialty chemicals that are integral to manufacturing processes. The reaction conditions were optimized to maximize yield and minimize by-products, showcasing its efficiency as a building block in chemical synthesis .

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s key features include a branched amino alcohol backbone with a tertiary amine and a primary alcohol group. Comparisons with analogs highlight variations in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
2-Amino-2,3-dimethylbutan-1-ol HCl C₆H₁₅NO·HCl 153.65 Amino alcohol, hydrochloride salt Synthetic building block
(R)-2-Aminobutanamide HCl C₄H₁₀N₂O·HCl 138.59 Amide, primary amine Intermediate in chiral synthesis
2-Amino-2,3-dimethylbutyramide C₆H₁₂N₂O 128.17 Amide, tertiary amine Not specified (research chemical)
Tocainide Hydrochloride C₁₁H₁₆N₂O·HCl 228.72 Aromatic amide, secondary amine Antiarrhythmic drug
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl C₈H₁₇NO₂·HCl 207.69 Ester, methylamino group Intermediate in multistep synthesis

Key Observations :

  • Amide vs. Alcohol: While 2-Amino-2,3-dimethylbutan-1-ol HCl is an amino alcohol, analogs like (R)-2-Aminobutanamide HCl and Tocainide HCl are amides. Amides generally exhibit lower solubility in polar solvents compared to amino alcohols but greater metabolic stability .
  • Pharmacological Activity: Tocainide HCl, a sodium channel blocker, demonstrates the significance of aromatic substituents (2,6-dimethylphenyl group) in drug design, unlike the non-aromatic target compound .
  • Synthetic Utility: The methyl ester in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl facilitates nucleophilic substitution reactions, a feature absent in the alcohol-based target compound .

Physicochemical and Stability Comparisons

  • Solubility: Tocainide HCl and related amides are typically soluble in water and ethanol due to ionic and polar functional groups . In contrast, the solubility of 2-Amino-2,3-dimethylbutan-1-ol HCl remains undocumented, though amino alcohols generally exhibit moderate aqueous solubility .
  • Stability: Tocainide HCl is stable under dry storage at room temperature, while ester-containing analogs (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) may hydrolyze in aqueous or acidic conditions .

Biological Activity

2-Amino-2,3-dimethylbutan-1-ol hydrochloride is a derivative of amino alcohols and has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C6H15ClN2O
  • Molecular Weight : 164.65 g/mol
  • CAS Number : 1803590-77-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its action may involve:

  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, thereby impacting neurological functions.

Biological Activities

Research indicates several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and damage. This property is significant in the context of preventing chronic diseases.

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Data Summary Table

Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neuronal cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective role against neurodegenerative processes.

Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

  • Pharmacokinetics : The compound exhibits favorable absorption characteristics with a moderate half-life, making it suitable for potential therapeutic applications.
  • Toxicology : Toxicological assessments indicate low acute toxicity levels, supporting its safety for further clinical evaluation.
  • Synergistic Effects : Investigations into its use in combination with other antimicrobial agents have shown enhanced efficacy, indicating potential for developing combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2,3-dimethylbutan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via reductive amination or substitution reactions. For example, hydrochlorination of the free base using HCl in dioxane under controlled stirring at room temperature yields the hydrochloride salt with >95% purity . Key variables include solvent choice (e.g., dioxane for solubility), stoichiometric ratios of HCl, and reaction time. Post-synthesis purification via vacuum distillation or recrystallization ensures removal of unreacted amines.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR δ 9.00 ppm for amine protons in DMSO-d6d_6) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z 169.61 for C5H12ClNO3C_5H_{12}ClNO_3) . Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.3% deviation to verify purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrochloride aerosols. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste . Storage requires airtight containers in cool, dry conditions (<25°C) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky dimethyl substituent at C2 and C3 creates steric hindrance, reducing reaction rates in SN2 mechanisms. Kinetic studies using alkyl halides (e.g., methyl iodide) show lower yields (~60%) compared to less hindered analogs (~85%). Computational modeling (DFT) can quantify steric maps to optimize electrophile selection .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values during chiral synthesis?

  • Methodological Answer : Discrepancies in ee (e.g., 90% vs. 98%) may arise from chiral HPLC column variability (e.g., Chiralpak AD vs. OD). Cross-validation using polarimetry and circular dichroism (CD) is advised. For example, resolving the (S)-enantiomer requires chiral columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, validated against reference standards .

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

  • Methodological Answer : As a β-amino alcohol derivative, it may act as a transition-state analog in enzyme inhibition. For instance, structural analogs like (2-Amino-2,3-dihydro-1H-inden-2-yl)-phosphonic Acid inhibit phenylalanine ammonia-lyase (PAL) via competitive binding (IC50_{50} = 1.2 µM) . Docking simulations (AutoDock Vina) can predict binding affinities to targets like G-protein-coupled receptors (GPCRs).

Q. What analytical methods are optimal for quantifying trace impurities in bulk samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column resolves impurities (e.g., unreacted amines, dimeric byproducts). Limit of detection (LOD) ≤ 0.1% is achievable with gradient elution (acetonitrile/0.1% TFA in H2_2O) . Mass spectrometry (LC-MS) further identifies unknown impurities via fragmentation patterns.

Q. How can solvent polarity and pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–9) show degradation <5% at pH 5–7 (25°C, 30 days). Acidic conditions (pH <3) promote hydrolysis of the amino alcohol to ketones, while alkaline conditions (pH >9) induce racemization. Use non-aqueous solvents (e.g., DMF) for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2,3-dimethylbutan-1-ol hydrochloride
Reactant of Route 2
2-Amino-2,3-dimethylbutan-1-ol hydrochloride

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